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Compound of Interest

Compound Name: Nolatrexed

Cat. No.: B128640

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nolatrexed (Thymitag®, AG337), a
non-classical antifolate designed as a specific inhibitor of thymidylate synthase. This document
delves into its core mechanism of action, presents key quantitative data from preclinical and
clinical studies, details relevant experimental protocols, and visualizes associated biochemical
pathways and experimental workflows.

Introduction to Nolatrexed

Nolatrexed is a lipophilic, quinazoline-based folate analog that acts as a potent and specific
non-competitive inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo
synthesis of deoxythymidine monophosphate (dTMP).[1][2] Unlike classical antifolates such as
methotrexate, Nolatrexed does not possess a terminal glutamate moiety. This structural
distinction allows it to bypass common mechanisms of antifolate resistance, such as impaired
transport via the reduced folate carrier and lack of intracellular polyglutamylation.[3] Its mode of
entry into cells is believed to be passive diffusion, owing to its lipophilic nature.[4]

Mechanism of Action

Nolatrexed exerts its cytotoxic effects by directly inhibiting thymidylate synthase. TS catalyzes
the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, with 5,10-
methylenetetrahydrofolate serving as the methyl donor.[5] This reaction is the sole intracellular
de novo source of dTMP, an essential precursor for DNA synthesis.
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By binding to the folate cofactor site of TS, Nolatrexed blocks the catalytic cycle, leading to a
depletion of the intracellular dTMP pool. The subsequent imbalance of deoxynucleotides and
increased levels of dUMP result in DNA damage, S-phase cell cycle arrest, and ultimately,
caspase-dependent apoptosis in rapidly proliferating cancer cells.

Quantitative Data

husicochemical and Pl Kineti :

Property Value Reference(s)

2-amino-6-methyl-5-(pyridin-4-

UPAC Name ylsulfanyl)-3H-quinazolin-4-one
Synonyms AG337, Thymitaq

Molecular Formula C14H12N40OS

Molecular Weight 284.34 g/mol

Ki (human TS) 11 nM

Inhibition Type Non-competitive

Approximately 89% (range 33-

Oral Bioavailability
116%)

In Vitro Efficacy: ICso Values

The half-maximal inhibitory concentration (ICso) of Nolatrexed has been determined in various
cancer cell lines, demonstrating its broad anti-proliferative activity.
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Cell Line Cancer Type ICs0 (M) Reference(s)
L1210 Murine Leukemia 0.39

Head and Neck
A253 Squamous Cell ~1.0

Carcinoma

Head and Neck
FaDu Squamous Cell ~1.0

Carcinoma

] 0.4 - 6.6 (depending

CCRF-CEM Human Leukemia

on exposure time)

Clinical Trial Results in Hepatocellular Carcinoma (HCC)

Nolatrexed has been evaluated in several clinical trials for the treatment of advanced

hepatocellular carcinoma.
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Trial
Identifier/Phase

Treatment Regimen

Key Findings Reference(s)

Phase I

Nolatrexed (795
mg/mz/day for 5 days)

N=41 (26 evaluable).
Partial Response
(PR): 8%. Stable
Disease (SD): 54%.
Median Overall
Survival (0S): 7
months.

Phase I

Nolatrexed (725
mg/mz/day for 5 days)

N=48 (39 evaluable).
PR: 2.6%. SD: 46%.
Median OS: 32

weeks.

Phase Il (Randomized

vs. Doxorubicin)

Nolatrexed (725
mg/mz/day for 5 days)

N=54. No objective
responses in either
arm. Median OS: 139
days (Nolatrexed) vs.
104 days

(Doxorubicin).

Phase I
(Randomized vs.

Doxorubicin)

Nolatrexed vs.

Doxorubicin

N=445. Objective
Response Rate: 1.4%
(Nolatrexed) vs. 4.0%
(Doxorubicin). Median
0S: 22.3 weeks
(Nolatrexed) vs. 32.3

weeks (Doxorubicin).

Experimental Protocols
Thymidylate Synthase Inhibition Assay (Tritium Release

Assay)

This assay measures the activity of thymidylate synthase by quantifying the release of tritium
from [5-3H]dUMP during its conversion to dTMP.
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Materials:

Recombinant human thymidylate synthase

e [5-3H]dUMP (radiolabeled substrate)

o dUMP (unlabeled substrate)

e 5,10-methylenetetrahydrofolate (cofactor)

o Assay buffer (e.g., Tris-HCI buffer, pH 7.5, containing MgClz, EDTA, and dithiothreitol)
o Nolatrexed stock solution (in DMSO)

o Activated charcoal suspension

« Scintillation cocktail and vials

 Scintillation counter

Procedure:

e Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay
buffer, dUMP, 5,10-methylenetetrahydrofolate, and varying concentrations of Nolatrexed (or
vehicle control).

e Enzyme Addition: Initiate the reaction by adding a known amount of recombinant human
thymidylate synthase to the reaction mixture.

 Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30
minutes).

e Reaction Termination: Stop the reaction by adding an equal volume of activated charcoal
suspension. The charcoal will bind to the unreacted [5-3H]dUMP.

o Separation: Centrifuge the tubes to pellet the charcoal.
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o Quantification: Transfer a portion of the supernatant (containing the released 3Hz20) to a
scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation
counter.

Data Analysis: Calculate the percentage of enzyme inhibition for each Nolatrexed
concentration relative to the vehicle control. Determine the ICso value by plotting the
percentage of inhibition against the logarithm of the inhibitor concentration and fitting the
data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well flat-bottom plates

Nolatrexed stock solution (in DMSO)

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
Microplate reader

Procedure:

o Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of Nolatrexed (and a vehicle
control) and incubate for a specified period (e.g., 72 hours).
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 MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4
hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow
MTT to purple formazan crystals.

¢ Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

« Data Analysis: Calculate the percentage of cell viability for each Nolatrexed concentration
relative to the vehicle control. Determine the ICso value from the resulting dose-response
curve.

Visualizations

Non-Classical Antifolates (e.g., Nolatrexed)

Intracellular Action

Classical Antifolates (e.g., Methotrexate)

Polyglutamylation (FPGS) Intracellular Retention

Click to download full resolution via product page

Classical vs. Non-Classical Antifolate Cellular Uptake
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Thymidylate Synthase Catalytic Cycle and Nolatrexed Inhibition
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Experimental Workflow for IC50 Determination
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Potential Mechanisms of Resistance to Nolatrexed

Conclusion

Nolatrexed represents a rationally designed, non-classical thymidylate synthase inhibitor with
a distinct mechanism of action and cellular uptake compared to classical antifolates. While
preclinical studies demonstrated potent in vitro and in vivo activity, clinical trials in advanced
hepatocellular carcinoma have shown modest efficacy as a single agent. Understanding its
unique properties, including its circumvention of common antifolate resistance mechanisms,
remains crucial for exploring its potential in combination therapies or in other cancer types. The
detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource
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for researchers investigating Nolatrexed and the broader field of antifolate-based cancer
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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